molecular formula C10H9NO B1362559 8-Methoxyquinoline CAS No. 938-33-0

8-Methoxyquinoline

Cat. No. B1362559
Key on ui cas rn: 938-33-0
M. Wt: 159.18 g/mol
InChI Key: ZLKGGEBOALGXJZ-UHFFFAOYSA-N
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Patent
US08431706B2

Procedure details

Add potassium hydroxide (435 g, 7.76 mol) to a solution of 8-hydroxy quinoline (250 g, 1.724 mol) in THF (10 L) at ambient temperature and stir. Add methyl iodide (435 g, 2.58 mol) dropwise and stir overnight. Filter the reaction mixture and wash the solid with THF (2 L). Concentrate the solution to dryness; add water; extract with dichloromethane (2×3 L); combine the organic layers; and wash with brine. Collect the organic layers and dry over sodium sulfate. Remove the solids by filtration. Collect the filtrate and concentrate under reduced pressure to give a red oil, which solidifies on standing, to give the title compound (281 g, 102%), which can be used without further purification. ESI (m/z) 160(M+H).
Quantity
435 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
435 g
Type
reactant
Reaction Step Two
Yield
102%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2.[CH3:14]I>C1COCC1>[CH3:14][O:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2 |f:0.1|

Inputs

Step One
Name
Quantity
435 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
10 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
435 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
WASH
Type
WASH
Details
wash the solid with THF (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution to dryness
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane (2×3 L)
WASH
Type
WASH
Details
and wash with brine
CUSTOM
Type
CUSTOM
Details
Collect the organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Remove the solids
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Collect the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a red oil, which

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 281 g
YIELD: PERCENTYIELD 102%
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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